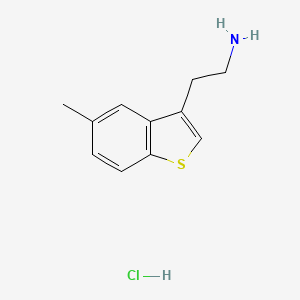![molecular formula C13H10Cl3N B14698371 2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline CAS No. 27204-58-6](/img/structure/B14698371.png)
2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline is a chemical compound with the molecular formula C13H10Cl3N. It is a derivative of dichloroaniline, which consists of an aniline ring substituted with two chlorine atoms and an additional chloromethyl group attached to the phenyl ring. This compound is used in various scientific research applications and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline can be synthesized through several methods. One common approach involves the halogenation of sulfanilamide followed by desulfonation . Another method includes the hydrogenation of 2,6-dichloronitrobenzene . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions with stringent quality control measures. The use of continuous-flow synthesis techniques has been explored to improve efficiency and yield . This method allows for precise control of reaction conditions, reducing the formation of by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and palladium catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. For example, diclofenac sodium, a derivative of this compound, acts as a COX inhibitor by blocking the cyclooxygenase enzymes involved in the inflammatory response . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline is unique due to the presence of the chloromethyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of various organic compounds.
Propiedades
Número CAS |
27204-58-6 |
|---|---|
Fórmula molecular |
C13H10Cl3N |
Peso molecular |
286.6 g/mol |
Nombre IUPAC |
2,6-dichloro-N-[2-(chloromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H10Cl3N/c14-8-9-4-1-2-7-12(9)17-13-10(15)5-3-6-11(13)16/h1-7,17H,8H2 |
Clave InChI |
VAFJNGRSQFDQDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCl)NC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


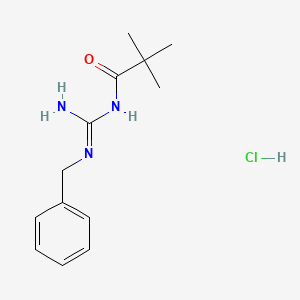
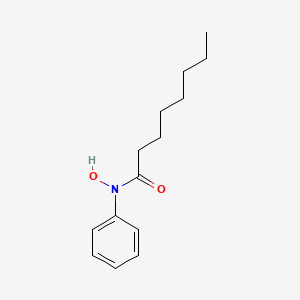
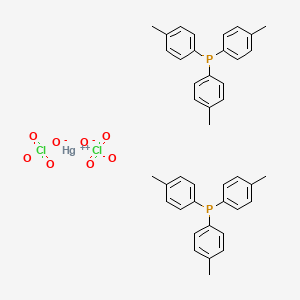
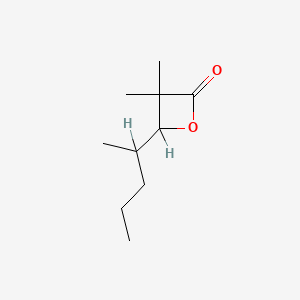
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
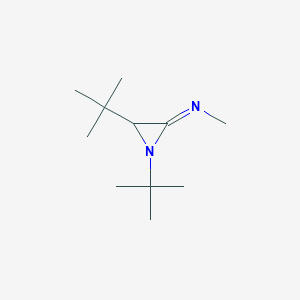




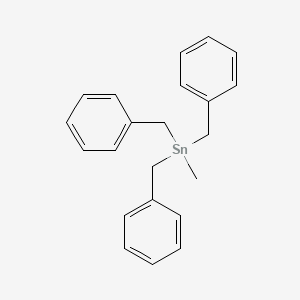
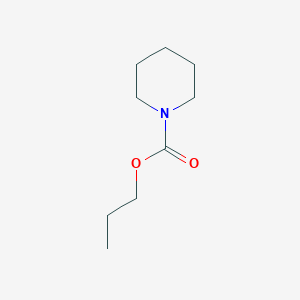
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
